
Thioglycolate de méthyle
Vue d'ensemble
Description
Methyl Thioglycolate (MTG) is a chemical compound used as an intermediate in the pharmaceutical industry . It has been used to synthesize anti-inflammatory drugs, such as aspirin and ibuprofen, and also for the treatment of autoimmune diseases . It has a molecular formula of C3H6O2S .
Synthesis Analysis
There are several methods to synthesize MTG. One method involves adding sodium hyposulfite and methanol into a reactor, followed by a prescribed amount of methyl chloroacetate .Molecular Structure Analysis
The molecular structure of MTG is represented by the formula HSCH2CO2CH3 . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da .Chemical Reactions Analysis
MTG reacts with nonprotein components of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . It also reacts with isothiocyanate to form Rhodanine .Physical and Chemical Properties Analysis
MTG has a density of 1.1±0.1 g/cm3, a boiling point of 151.9±0.0 °C at 760 mmHg, and a vapour pressure of 3.6±0.2 mmHg at 25°C . It has a flash point of 35.0±7.8 °C and an index of refraction of 1.449 .Applications De Recherche Scientifique
) et le sulfate (. Cette recherche est cruciale pour comprendre le devenir environnemental des composés soufrés et leur impact sur la chimie atmosphérique.
Recherche antitumorale
Dans le domaine de la chimie médicinale, le thioglycolate de méthyle réagit avec la composante non protéique de l'antibiotique antitumoral néocarzinostatine pour former un adduit 1:1 . Cette réaction est importante pour le développement de nouveaux médicaments de chimiothérapie et la compréhension du mécanisme d'action des médicaments existants.
Synthèse organique
Le This compound est utilisé en synthèse organique, en particulier dans la préparation de divers hétérocycles contenant du soufre. Par exemple, il a été utilisé pour synthétiser le 3-carbométhoxy-4-oxotétrahydrothiopyran et le 2- et le 4-carbométhoxy-3-oxotétrahydrothiophène . Ces composés sont des intermédiaires précieux dans la synthèse de molécules plus complexes.
Photocatalyse
En photocatalyse, le This compound sert de ligand adapté aux réactions de réarrangement de Wittig [1,2] . Cette application est essentielle pour créer des structures moléculaires spécifiques par le biais de réactions chimiques induites par la lumière, un domaine en plein essor en chimie verte.
Nanotechnologie
Le This compound a été utilisé pour modifier la surface de nanobâtonnets d'or par conjugaison avec l'aminoéthanethiol . Cette modification est cruciale pour le développement de nanomatériaux présentant des propriétés spécifiques, telles qu'une stabilité accrue ou des capacités de délivrance ciblée de médicaments.
Synthèse assistée par micro-ondes
Le composé est également utilisé dans la synthèse assistée par micro-ondes, offrant un accès rapide aux 3-aminobenzo[b]thiophènes . Cette méthode est avantageuse pour sa rapidité et son efficacité, ce qui est très bénéfique pour la synthèse chimique à haut débit.
Ligand pour les réactions chimiques
En tant que ligand, le This compound est impliqué dans diverses réactions chimiques, notamment l'arylation directe des liaisons C-H d'éthers benzyliques . Cette application est importante pour la modification des molécules organiques, pouvant conduire à de nouveaux matériaux ou médicaments.
Études d'impact environnemental
Enfin, le This compound est étudié pour son impact environnemental, en particulier dans les écosystèmes marins où les composés organosulfurés jouent un rôle important . Comprendre son comportement et sa dégradation contribue à évaluer les effets écologiques des composés soufrés rejetés dans l'environnement.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl thioglycolate, also known as Methyl mercaptoacetate , is a chemical compound that primarily targets disulfide bonds in various biochemical contexts . It’s known to interact with the nonprotein component of the antitumor antibiotic neocarzinostatin, forming a 1:1 adduct .
Mode of Action
The mode of action of Methyl thioglycolate involves its interaction with its targets, leading to significant changes in their structure and function. For instance, it reacts with isothiocyanate to form Rhodanine . This interaction demonstrates the compound’s ability to participate in chemical reactions that modify the structure of its targets.
Biochemical Pathways
Methyl thioglycolate is involved in several biochemical pathways. One notable pathway is the breaking of disulfide bonds in the cortex of hair . This process is crucial in hair treatment procedures such as perming and depilation. In the context of chemical synthesis, Methyl thioglycolate can react with 2-halobenzonitriles under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/10 mmhg) and density (1187 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of Methyl thioglycolate’s action can be observed at the molecular and cellular levels. For instance, in hair treatment, the breaking and reforming of disulfide bonds lead to changes in hair structure, either straightening or curling the hair . In chemical synthesis, its reaction with other compounds leads to the formation of new compounds with potential applications in various fields .
Action Environment
The action of Methyl thioglycolate can be influenced by various environmental factors. For instance, the presence of triethylamine and DMSO at 130 °C facilitates its reaction with 2-halobenzonitriles . .
Analyse Biochimique
Biochemical Properties
Methyl thioglycolate plays a significant role in biochemical reactions, particularly in the formation of adducts with other molecules. It reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . Additionally, methyl thioglycolate interacts with isothiocyanate to form rhodanine . These interactions highlight its utility in biochemical synthesis and its potential role in therapeutic applications.
Cellular Effects
Methyl thioglycolate has been shown to influence various cellular processes. It binds to amino acids on the surface of bacteria, preventing them from functioning properly and causing the cells to stop growing and die This binding interaction suggests that methyl thioglycolate can disrupt cellular functions, making it a potential antimicrobial agent
Molecular Mechanism
At the molecular level, methyl thioglycolate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, methyl thioglycolate reacts with the nonprotein component of neocarzinostatin, forming a stable adduct that can influence the antibiotic’s activity . This mechanism of action underscores the compound’s potential in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl thioglycolate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl thioglycolate can form stable adducts with other molecules, which may persist over time and continue to exert biological effects . Understanding these temporal dynamics is essential for its application in biochemical research.
Dosage Effects in Animal Models
The effects of methyl thioglycolate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be effective in modulating specific biochemical pathways. For instance, in mice, the administration of thioglycollate medium can induce peritonitis and activate inflammatory leukocytes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl thioglycolate is involved in various metabolic pathways, including those related to glycolysis and the detoxification of reactive intermediates. It can interact with enzymes such as glyoxalase, which plays a role in detoxifying methylglyoxal, a by-product of glycolysis . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, methyl thioglycolate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
Methyl thioglycolate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
methyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJJIMOAABWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033673 | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [MSDSonline] | |
| Record name | Methyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
148 °C | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2365-48-2 | |
| Record name | Methyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1608LA9EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl thioglycolate?
A1: The molecular formula of Methyl thioglycolate is C3H6O2S, and its molecular weight is 106.14 g/mol.
Q2: What spectroscopic data is available for characterizing Methyl thioglycolate?
A: Methyl thioglycolate can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []
Q3: How does Methyl thioglycolate interact with enediyne compounds like dynemicin A?
A: Methyl thioglycolate can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []
Q4: How does Methyl thioglycolate participate in radical reactions?
A: Methyl thioglycolate acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []
Q5: What is the role of Methyl thioglycolate in organic synthesis?
A: Methyl thioglycolate serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]
Q6: Can Methyl thioglycolate be used in the synthesis of biologically relevant molecules?
A: Yes, Methyl thioglycolate plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]
Q7: Is Methyl thioglycolate compatible with polymeric materials?
A: Research suggests Methyl thioglycolate can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []
Q8: How does Methyl thioglycolate influence the biological activity of neocarzinostatin?
A: Methyl thioglycolate activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including Methyl thioglycolate, influences the ratio of different deoxyribose 4'-oxidation products. [, ]
Q9: Does Methyl thioglycolate impact the toxicity of illudins?
A: Illudins, another class of antitumor compounds, react with thiols, including Methyl thioglycolate, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []
A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of Methyl thioglycolate-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]
Q10: What is known about the safety profile of Methyl thioglycolate?
A: Studies indicate that Methyl thioglycolate can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []
Q11: What analytical methods are used to study Methyl thioglycolate?
A: Various analytical techniques are employed to characterize and quantify Methyl thioglycolate, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)

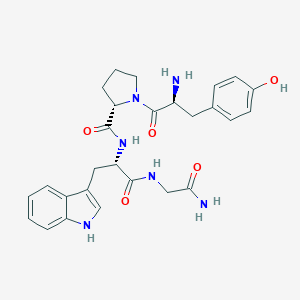

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
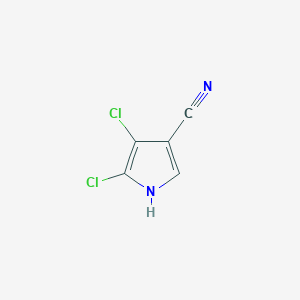
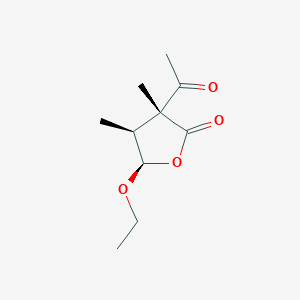
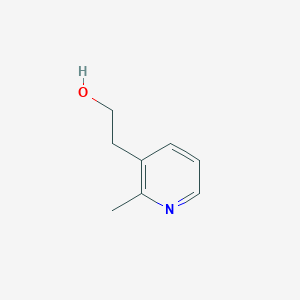

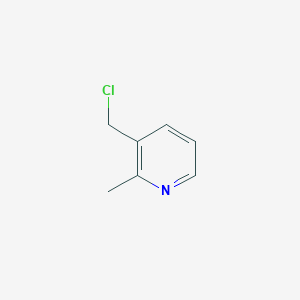
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)


